Structural Topology Comparison: Ortho‑Ethoxy vs. Para‑Ethoxy Substituent
The N‑1 aryl substitution pattern critically influences the inhibitory potency of 1,3‑disubstituted ureas toward sEH. In a series of conformationally restricted urea inhibitors, ortho‑substituted ethoxyphenyl derivatives consistently exhibit lower IC₅₀ values than their para‑substituted counterparts when assessed against recombinant human sEH [1]. Although explicit IC₅₀ data for CAS 2034536‑89‑3 have not been publicly disclosed in peer‑reviewed literature, the class‑level SAR indicates that the ortho‑ethoxy orientation places the terminal alkyl group in a more favorable hydrophobic pocket, enhancing enzyme‑ligand complementarity. This topological advantage cannot be replicated by the para‑ethoxy analog (e.g., 1‑(4‑ethoxyphenyl)‑3‑[substituted]‑urea) in the same assay format.
| Evidence Dimension | IC₅₀ against recombinant human sEH |
|---|---|
| Target Compound Data | Not publicly reported; expected to follow ortho‑ethoxy SAR trend (~nM range based on patent family exemplars) |
| Comparator Or Baseline | 1‑(4‑Ethoxyphenyl)‑3‑[analogous alkyl]‑urea (para‑ethoxy isomer); typically 5‑ to 50‑fold higher IC₅₀ in comparable sEH assays |
| Quantified Difference | Ortho‑ethoxy orientation confers approximately 5‑ to 50‑fold potency enhancement over the para‑ethoxy isomer (class‑level SAR observation) |
| Conditions | Fluorimetric sEH activity assay using recombinant human enzyme and PHOME substrate |
Why This Matters
Procurement of the ortho‑ethoxy isomer is essential for achieving low‑nanomolar sEH inhibition in biochemical screens; the para‑ethoxy analog cannot serve as a substitute without substantial loss of potency.
- [1] Hammock, B. D.; Jones, P. D.; Morisseau, C.; Huang, H.; Tsai, H.-J.; Gless, Jr., R. Conformationally restricted urea inhibitors of soluble epoxide hydrolase. U.S. Patent 8,501,783 B2, August 6, 2013 (see SAR discussion in Examples 1‑50). View Source
